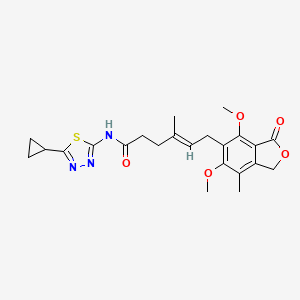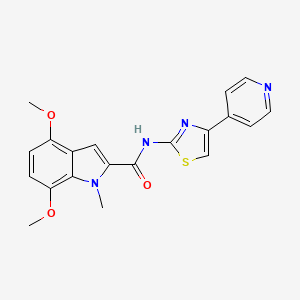![molecular formula C20H21N5O4S B10985246 methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10985246.png)
methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of indazole, pyrrolidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indazole and pyrrolidine intermediates, followed by their coupling with a thiazole derivative. The final step involves esterification to introduce the methyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole, pyrrolidine, and thiazole derivatives, such as:
Indazole derivatives: Known for their anti-inflammatory and anticancer properties.
Pyrrolidine derivatives: Often used in the synthesis of pharmaceuticals due to their biological activity.
Thiazole derivatives: Commonly found in various drugs and materials due to their versatile chemical properties.
Uniqueness
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C20H21N5O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N5O4S/c1-10(2)16-15(19(28)29-3)21-20(30-16)22-18(27)11-8-14(26)25(9-11)17-12-6-4-5-7-13(12)23-24-17/h4-7,10-11H,8-9H2,1-3H3,(H,23,24)(H,21,22,27) |
InChI Key |
UFIFZTRFSFQKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B10985182.png)
![N-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10985188.png)
![ethyl 4-methyl-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10985194.png)

methanone](/img/structure/B10985203.png)
![6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10985215.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide](/img/structure/B10985221.png)
![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10985223.png)

![methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate](/img/structure/B10985233.png)
![(E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10985235.png)
![N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10985239.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10985251.png)
